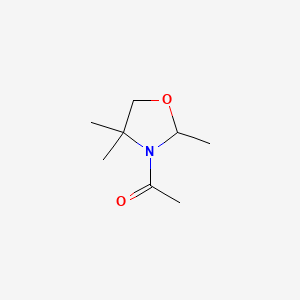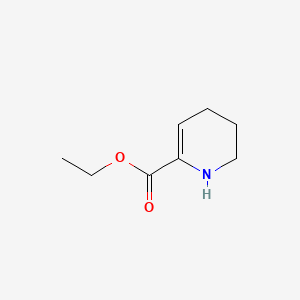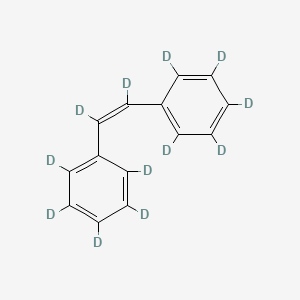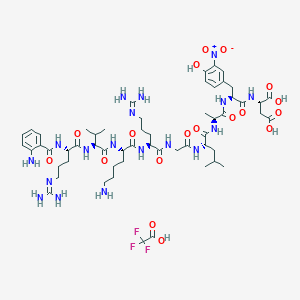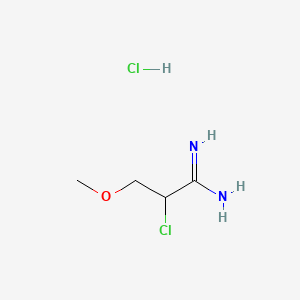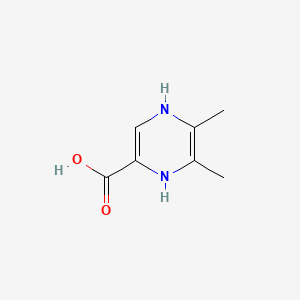
Cdp-star
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDP-Star is a chemiluminescent substrate specifically designed for alkaline phosphatase. It is widely used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), western blotting, and nucleic acid detection. The compound is known for its high sensitivity and rapid light emission, making it a valuable tool in scientific research .
Preparation Methods
CDP-Star is typically prepared as a ready-to-use aqueous solution with a concentration of 0.25 mM. The compound is synthesized through a series of chemical reactions involving the formation of a spiro-dioxetane structure. The synthetic route includes the reaction of 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate with appropriate reagents under controlled conditions .
Chemical Reactions Analysis
CDP-Star undergoes chemiluminescent reactions when exposed to alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, leading to the decomposition of the spiro-dioxetane structure and the emission of light. This reaction is highly sensitive and can be used to detect minute quantities of alkaline phosphatase-labeled molecules .
Scientific Research Applications
CDP-Star is extensively used in scientific research due to its high sensitivity and rapid light emission. Some of its applications include:
Chemistry: Used in enzyme-linked immunosorbent assays (ELISA) for the detection of various biomolecules.
Biology: Employed in western blotting and nucleic acid detection to study gene expression and protein interactions.
Medicine: Utilized in diagnostic assays to detect specific enzymes and biomarkers.
Industry: Applied in quality control processes to ensure the accuracy and reliability of biochemical assays
Mechanism of Action
The mechanism of action of CDP-Star involves the enzyme-catalyzed hydrolysis of the phosphate group. Alkaline phosphatase removes the phosphate group, leading to the decomposition of the spiro-dioxetane structure. This decomposition results in the emission of light, which can be detected using various imaging systems. The molecular targets of this compound are primarily alkaline phosphatase-labeled molecules .
Comparison with Similar Compounds
CDP-Star is often compared with other chemiluminescent substrates such as CSPD and Lumi-Phos. While all these compounds are used for similar applications, this compound is known for its higher sensitivity and faster light emission. CSPD, for example, has a longer time to peak light emission compared to this compound. Lumi-Phos, on the other hand, is less sensitive but more stable under certain conditions .
Similar Compounds
- CSPD (Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate)
- Lumi-Phos (Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate) .
Properties
CAS No. |
160081-62-9 |
|---|---|
Molecular Formula |
C18H19Cl2Na2O7P |
Molecular Weight |
495.2 g/mol |
IUPAC Name |
disodium;[4-chloro-3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(14-6-13(2-3-15(14)19)25-28(21,22)23)17(26-27-18)11-4-10-5-12(17)9-16(20,7-10)8-11;;/h2-3,6,10-12H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI Key |
UKWLRLAKGMZXJC-UHFFFAOYSA-L |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
Canonical SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Cyclopentanediol,4,5-difluoro-,monoacetate,[1S-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI)](/img/new.no-structure.jpg)

![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)
